8-methylquinolin-2(1H)-one

Overview

Description

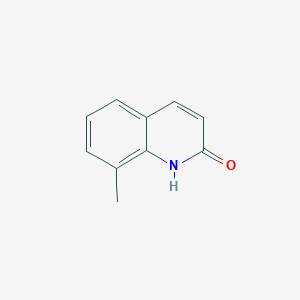

8-Methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a methyl group at the 8th position and a keto group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methylquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives. The reaction typically involves the following steps:

Starting Material: 2-aminobenzophenone derivative.

Reagents: Acetic anhydride and a suitable catalyst.

Conditions: Heating the reaction mixture under reflux conditions.

Another method involves the use of 8-methylquinoline as a starting material, which undergoes oxidation to form the desired this compound. This process can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-methylquinolin-2-ol.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Efficacy Against Bacteria : Studies have demonstrated that 8-methylquinolin-2(1H)-one exhibits significant antibacterial properties against various Gram-positive bacteria. Its derivatives are being explored as potential new antimicrobial agents due to their ability to inhibit resistant bacterial strains .

- Synergistic Effects in Antimalarial Treatments : This compound has shown promising results when used in combination with other antimalarial drugs, enhancing overall efficacy against Plasmodium species .

- Antidiabetic Potential

-

Anticancer Properties

- Antiproliferative Activity : Research has indicated that derivatives of this compound possess antiproliferative effects against various cancer cell lines. For instance, certain synthesized derivatives exhibited GI50 values lower than those of established anticancer drugs, suggesting their potential as multi-target inhibitors .

Synthesis and Derivatives

The synthesis of this compound typically involves several methods, including nucleophilic substitution reactions and modifications to enhance its biological activity. Notable derivatives include:

- 4-Chloro-8-methylquinolin-2(1H)-one : Synthesized through acid hydrolysis and nucleophilic substitutions, this derivative has been studied for its enhanced reactivity and biological properties .

- 4-Azido-8-methylquinolin-2(1H)-one : This compound has been prepared via azidation reactions and shows potential for further functionalization .

Data Table of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated various quinoline derivatives against resistant bacterial strains, highlighting the significant inhibition by this compound against Gram-positive bacteria. The results suggest its utility in developing new antimicrobial therapies.

- α-Glucosidase Inhibitory Potential

- Anticancer Activity Assessment

Mechanism of Action

The mechanism of action of 8-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

8-Methylquinoline: Lacks the keto group at the 2nd position, resulting in different chemical properties and reactivity.

2-Methylquinolin-8-ol: Contains a hydroxyl group instead of a keto group, leading to variations in its chemical behavior and applications.

Quinoline: The parent compound without any substituents, serving as a reference for comparing the effects of methyl and keto substitutions.

Uniqueness

8-Methylquinolin-2(1H)-one is unique due to the presence of both a methyl group and a keto group, which confer distinct electronic and steric effects. These structural features influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Biological Activity

8-Methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolone family, recognized for its diverse biological activities. Its structure includes a methyl group at the 8-position and a carbonyl group at the 2-position, which are crucial for its pharmacological properties. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

The molecular formula of this compound is C₉H₉N₁O, and it possesses a molecular weight of 155.18 g/mol. The compound's core structure contributes to its interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, the following results were observed:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 (Breast) | 15.3 | Inhibition of tubulin polymerization |

| A549 (Lung) | 12.0 | Cell cycle arrest at G2/M phase |

The compound's mechanism includes apoptosis induction and interference with microtubule dynamics, making it a potential lead for further anticancer drug development.

Structure-Activity Relationship (SAR)

The biological activity of quinolone derivatives often depends on their structural modifications. A comparative analysis of various substituted quinolones highlights how different functional groups affect their potency.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-8-methylquinolin-2(1H)-one | Amino group at the 4-position | Broad-spectrum antimicrobial activity |

| 4-Chloro-8-methylquinolin-2(1H)-one | Chlorine substitution at the 4-position | Antimicrobial and anticancer properties |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | Hydroxy substitution at the 4-position | Potential antioxidant properties |

This table illustrates how modifications can enhance or alter the biological activities of quinolone derivatives, emphasizing the significance of SAR studies in drug discovery.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Gyrase: Similar to fluoroquinolones, it may inhibit bacterial DNA gyrase, a critical enzyme for bacterial DNA replication.

- Induction of Apoptosis: In cancer cells, it can trigger apoptotic pathways, leading to programmed cell death.

- Microtubule Disruption: The compound may interfere with microtubule dynamics, affecting cell division and proliferation in cancer cells.

Q & A

Q. Basic: What are the established synthetic routes for 8-methylquinolin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via gold-catalyzed oxidative hydrative alkenylation of propargyl aryl thioethers with 8-methylquinoline N-oxide. Key steps include using LAuCl/AgNTf₂ as catalysts in 1,2-dichloroethane (DCE) at 70°C, achieving a 78% yield after purification . Alternative routes involve nucleophilic substitution of chloro or iodo derivatives, as seen in the synthesis of 4-chloro-8-methylquinolin-2(1H)-one, where substituents are introduced via thiophenol coupling under CuI/K₂CO₃ catalysis . Reaction optimization (e.g., solvent choice, catalyst loading, and temperature) is critical for minimizing side reactions and improving regioselectivity.

Q. Basic: How is the structural integrity of this compound validated in synthetic studies?

Methodological Answer:

Structural validation relies on multinuclear NMR (¹H, ¹³C) and X-ray crystallography . For example, ¹H NMR signals for the methyl group typically appear at δ ~2.28 ppm (singlet), while the quinolinone carbonyl is confirmed via ¹³C NMR at δ ~190–200 ppm . Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, with protocols involving SHELXS/SHELXL for structure solution and refinement . High-resolution mass spectrometry (HRMS) further confirms molecular weight and purity .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?

Methodological Answer:

SAR studies highlight that electron-withdrawing groups (EWGs) at position 5 or 7 (e.g., fluoro, nitro) improve antimicrobial potency by enhancing membrane penetration. For instance, fluorinated derivatives show MIC values of 16–32 µg/mL against P. aeruginosa . Computational docking (e.g., using AutoDock Vina) identifies interactions with bacterial topoisomerases or fungal CYP51 . Bioisosteric replacements (e.g., substituting sulfur for oxygen in the lactam ring) can mitigate resistance mechanisms .

Q. Advanced: How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

Discrepancies in NMR or IR data often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent shifts . To address this:

- Use deuterated DMSO or CDCl₃ for consistent NMR baselines .

- Compare experimental IR carbonyl stretches (1663–1625 cm⁻¹) with DFT-calculated spectra .

- Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out byproducts .

Q. Advanced: What strategies optimize this compound derivatives for asymmetric catalysis or chiral drug development?

Methodological Answer:

Introducing chiral auxiliaries (e.g., (S)-3-hydroxypyrrolidine) at position 7 enhances enantioselectivity in target binding . Resolution techniques include chiral HPLC (Chiralpak IA/IB columns) or enzymatic kinetic resolution using lipases . For asymmetric synthesis, gold(I)-catalyzed reactions with chiral ligands (e.g., Binap) achieve >90% enantiomeric excess (ee) .

Q. Advanced: What challenges arise in crystallographic studies of this compound derivatives, and how are they mitigated?

Methodological Answer:

Challenges include crystal twinning and weak diffraction due to flexible substituents. Solutions:

- Use high-sensitivity detectors (e.g., Bruker APEX II) and cryocooling (90 K) to improve data resolution .

- Employ Hirshfeld atom refinement (HAR) for accurate hydrogen positioning in low-resolution datasets .

- Optimize crystallization via slow evaporation in methanol/acetone mixtures, yielding plates suitable for SCXRD .

Q. Advanced: How can mechanistic studies clarify the role of this compound in inhibiting bacterial topoisomerases?

Methodological Answer:

Fluorescence quenching assays quantify binding affinity to E. coli DNA gyrase, while molecular dynamics simulations (AMBER/CHARMM) map interactions with the GyrB ATP-binding pocket . Resistance profiling (e.g., serial passaging in sub-MIC concentrations) identifies mutations (e.g., Gly85Cys in GyrA) that reduce susceptibility, guiding derivative redesign .

Q. Advanced: What analytical workflows validate the stability of this compound under physiological conditions?

Methodological Answer:

- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via LC-MS over 24 hours .

- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation, identifying vulnerable positions (e.g., methyl group at C8) .

- Photostability testing : Expose to UV-Vis light (300–800 nm) and track degradation products with QTOF-MS .

Q. Advanced: How do computational models predict the pharmacokinetic properties of novel this compound analogs?

Methodological Answer:

ADMET prediction tools (e.g., SwissADME, pkCSM) estimate:

- Lipophilicity (LogP ~2.5–3.5) for blood-brain barrier penetration.

- CYP inhibition risks (e.g., CYP3A4 IC₅₀ < 10 µM) to avoid drug-drug interactions.

- Aqueous solubility (LogS > −4) for oral bioavailability .

Molecular descriptor analysis (e.g., topological polar surface area < 90 Ų) optimizes passive diffusion .

Q. Advanced: What interdisciplinary approaches reconcile conflicting biological activity data across studies?

Methodological Answer:

- Meta-analysis of MIC values against standardized strains (e.g., ATCC 25922 for E. coli) reduces variability .

- Proteomics (e.g., 2D gel electrophoresis) identifies off-target effects in eukaryotic cells, explaining toxicity discrepancies .

- Cheminformatics tools (e.g., KNIME) cluster derivatives by scaffold, isolating structural features linked to inconsistent activity .

Properties

IUPAC Name |

8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPVCQMOIBCSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415994 | |

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-36-5 | |

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.